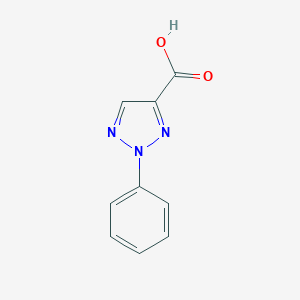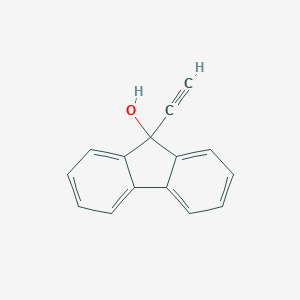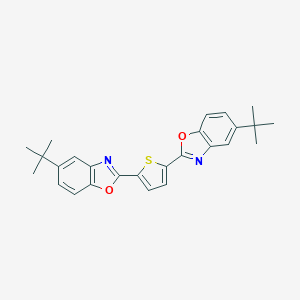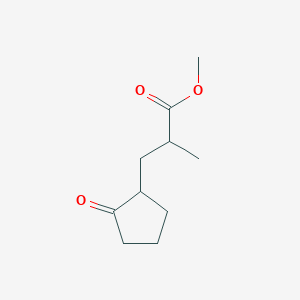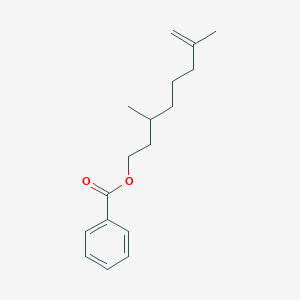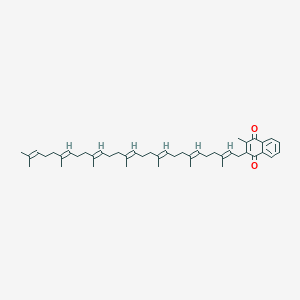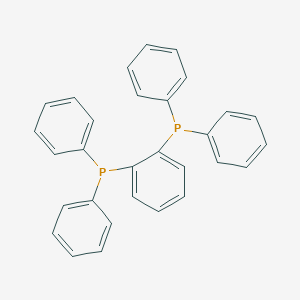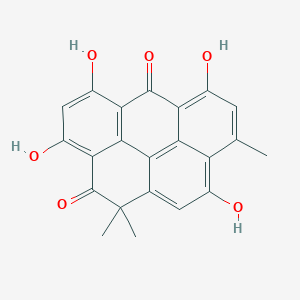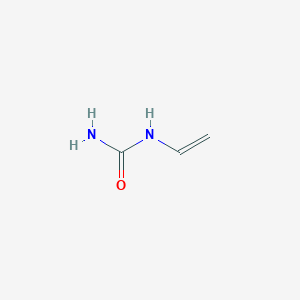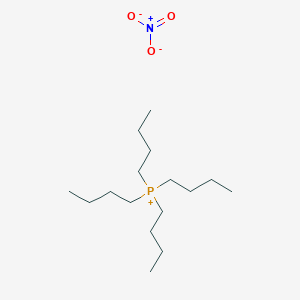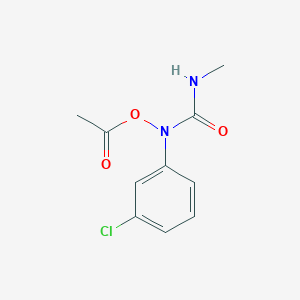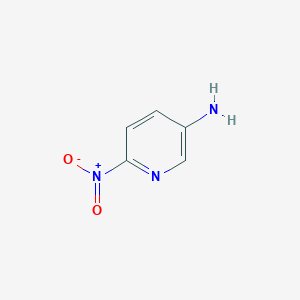![molecular formula C6H7NO2 B085132 [(E)-2-cyanoethenyl] acetate CAS No. 14268-54-3](/img/structure/B85132.png)
[(E)-2-cyanoethenyl] acetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[(E)-2-cyanoethenyl] acetate, also known as vinyl cyanide, is a chemical compound with the molecular formula C5H3N O2. It is a colorless liquid with a pungent odor and is commonly used in the synthesis of various chemicals. In recent years, [(E)-2-cyanoethenyl] acetate has gained significant attention in the scientific community due to its potential applications in various fields, including materials science, biochemistry, and medicinal chemistry.
Mécanisme D'action
The mechanism of action of [(E)-2-cyanoethenyl] acetate is not well understood, but it is believed to inhibit the growth of cancer cells by interfering with DNA replication and protein synthesis. It has also been shown to induce apoptosis, or programmed cell death, in cancer cells.
Effets Biochimiques Et Physiologiques
[(E)-2-cyanoethenyl] acetate has been shown to have various biochemical and physiological effects, including the inhibition of cell proliferation, the induction of apoptosis, and the modulation of cell signaling pathways. It has also been shown to have antioxidant and anti-inflammatory properties.
Avantages Et Limitations Des Expériences En Laboratoire
[(E)-2-cyanoethenyl] acetate has several advantages for use in laboratory experiments, including its relatively low cost and its ability to easily penetrate cell membranes. However, it also has several limitations, including its potential toxicity and its instability in aqueous solutions.
Orientations Futures
There are several potential future directions for research involving [(E)-2-cyanoethenyl] acetate, including the development of new synthetic methods, the exploration of its potential as an anticancer agent, and the investigation of its potential use in drug delivery systems. Additionally, further research is needed to better understand its mechanism of action and to evaluate its safety and efficacy in various applications.
Méthodes De Synthèse
[(E)-2-cyanoethenyl] acetate can be synthesized through various methods, including the reaction of acetic anhydride with malononitrile or the reaction of acrylonitrile with acetic acid. Another common method involves the reaction of acetylene with hydrogen cyanide in the presence of a catalyst, such as cuprous chloride.
Applications De Recherche Scientifique
[(E)-2-cyanoethenyl] acetate has been extensively studied for its potential applications in various fields of scientific research. In materials science, it has been used as a building block for the synthesis of various polymers, including polyacrylonitrile and poly[(E)-2-cyanoethenyl] acetate cyanide. In biochemistry, it has been used as a precursor for the synthesis of various amino acids, including methionine and cysteine. In medicinal chemistry, it has been studied for its potential use as an anticancer agent and as a drug delivery system.
Propriétés
Numéro CAS |
14268-54-3 |
|---|---|
Nom du produit |
[(E)-2-cyanoethenyl] acetate |
Formule moléculaire |
C6H7NO2 |
Poids moléculaire |
111.1 g/mol |
Nom IUPAC |
[(E)-2-cyanoethenyl] acetate |
InChI |
InChI=1S/C5H5NO2/c1-5(7)8-4-2-3-6/h2,4H,1H3/b4-2+ |
Clé InChI |
WJZYKZUTZHYSLA-DUXPYHPUSA-N |
SMILES isomérique |
CC(=O)O/C=C/C#N |
SMILES |
CC(=O)OC=CC#N |
SMILES canonique |
CC(=O)OC=CC#N |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



